molecular formula C10H11ClFNO B3363785 2-chloro-N-(4-fluoro-3-methylbenzyl)acetamide CAS No. 1050909-67-5

2-chloro-N-(4-fluoro-3-methylbenzyl)acetamide

Cat. No. B3363785
CAS RN: 1050909-67-5
M. Wt: 215.65 g/mol
InChI Key: SXUYFXHQYKKYKM-UHFFFAOYSA-N
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Description

2-chloro-N-(4-fluoro-3-methylbenzyl)acetamide is a chemical compound with the molecular formula C10H11ClFNO and a molecular weight of 215.65 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-(4-fluoro-3-methylbenzyl)acetamide consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom . The exact arrangement of these atoms and the chemical bonds that hold them together define the structure of the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving 2-chloro-N-(4-fluoro-3-methylbenzyl)acetamide are not available, benzylic compounds are known to undergo various reactions. These include free radical bromination, nucleophilic substitution, and oxidation . The exact reactions that this compound can undergo would depend on the specific conditions and reagents used.

Scientific Research Applications

Antibacterial Activity

One of the significant applications of this compound is its potential antibacterial activity. It has been shown to have good potential against K. pneumoniae , a common bacterium that can cause a range of health issues . The chloro atom in the compound is responsible for improving this activity, stabilizing the molecule in the target enzyme at the site .

Enzyme Interaction

The compound possibly acts on penicillin-binding protein , promoting cell lysis . This means it could potentially be used in research related to antibiotic resistance or in the development of new antibiotics.

Chemical Synthesis

“2-chloro-N-[(4-fluoro-3-methylphenyl)methyl]acetamide” can be used in the synthesis of other chemical compounds. For example, it can be used in the preparation of 6-chloro-5-fluoroindole via Leimgruber-Batcho reaction .

Preparation of Amino Alcohols

This compound can also be used in the preparation of an (S)-amino alcohol, 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol . Amino alcohols have various applications in pharmaceuticals and organic synthesis.

Early Discovery Research

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . This suggests that it could be used in a wide range of exploratory scientific research applications.

Safety Research

Given its classification as a Combustible Solid , research into the safety and handling of this compound is another important application. This could include studies into its flash point, reactivity with other substances, and appropriate storage conditions.

properties

IUPAC Name

2-chloro-N-[(4-fluoro-3-methylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c1-7-4-8(2-3-9(7)12)6-13-10(14)5-11/h2-4H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUYFXHQYKKYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC(=O)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-fluoro-3-methylbenzyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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